

# An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine hydrochloride

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## Compound of Interest

**Compound Name:** 4-(Chloromethyl)-2-methoxypyridine hydrochloride

**Cat. No.:** B060814

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-(Chloromethyl)-2-methoxypyridine hydrochloride**, a key heterocyclic intermediate. Its utility in organic synthesis, particularly in the construction of complex pharmaceutical molecules, stems from the reactive chloromethyl group attached to the methoxypyridine core. This guide details its chemical properties, outlines general protocols for its synthesis and purification, and discusses its role as a building block in drug development.

## Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its application in research and development. The key identifiers and available physicochemical data for **4-(Chloromethyl)-2-methoxypyridine hydrochloride** are summarized below.

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	<b>4-(chloromethyl)-2-methoxypyridine;hydrochloride</b>
CAS Number	193001-96-6 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> Cl <sub>2</sub> NO <a href="#">[2]</a>
Molecular Weight	194.06 g/mol <a href="#">[2]</a>

| Canonical SMILES | COC1=NC=CC(=C1)CCl.CI |

Table 2: Physicochemical Properties

Property	Value
Purity	<b>≥98% (Typical commercial grade)</b> <a href="#">[2]</a>
Density	Data not reported in reviewed literature <a href="#">[4]</a>
Melting Point	Data not reported

| Appearance | Data not reported |

Note: Specific experimental data such as melting point and density for this exact compound are not readily available in the public domain. These properties should be determined experimentally.

## Synthesis and Purification Protocols

While a specific, peer-reviewed synthesis protocol for **4-(Chloromethyl)-2-methoxypyridine hydrochloride** (CAS 193001-96-6) is not detailed in the available literature, a general method can be inferred from the synthesis of its isomers and structurally related compounds. The most common pathway involves the chlorination of the corresponding hydroxymethylpyridine precursor.

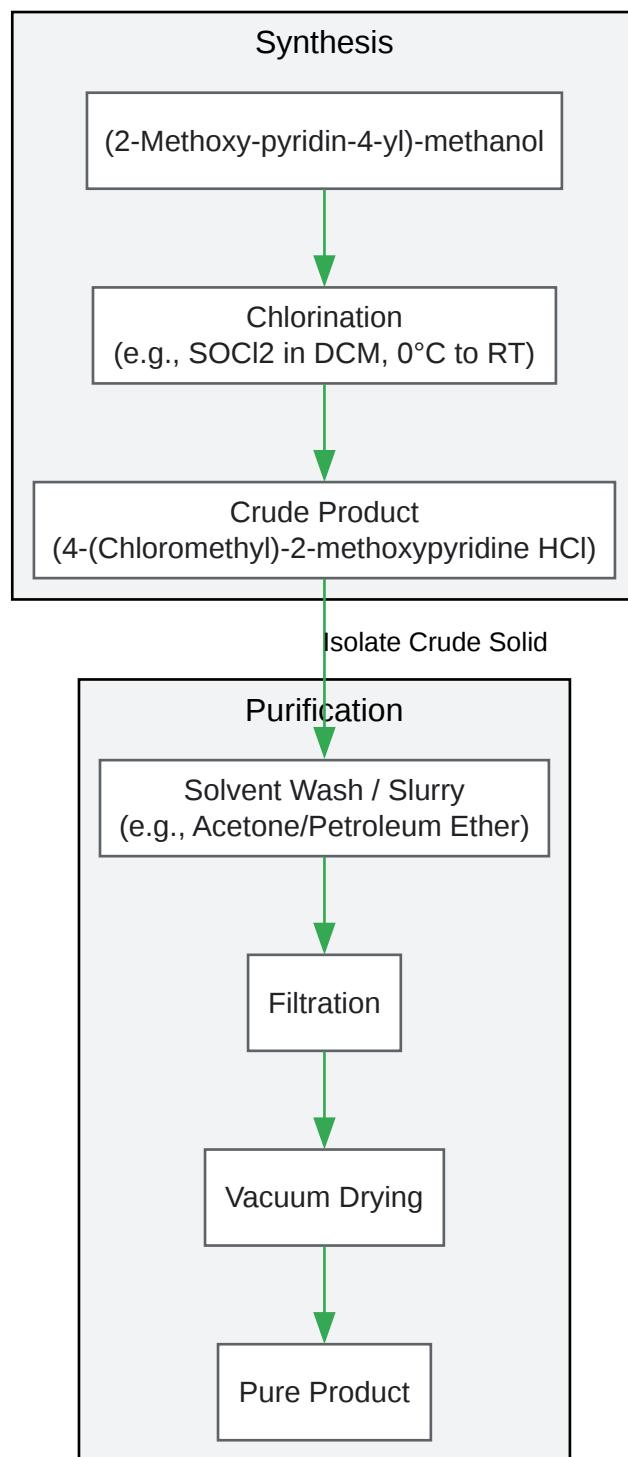
This protocol is based on the established conversion of (4-methoxy-pyridin-2-yl)-methanol to its corresponding chloromethyl derivative and should be optimized for the 4-chloromethyl isomer.

[5]

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend or dissolve (2-methoxy-pyridin-4-yl)-methanol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or toluene.
- Cooling: Cool the reaction mixture to 0°C using an ice bath.
- Reagent Addition: Slowly add a chlorinating agent, such as thionyl chloride (SOCl<sub>2</sub>) or triphosgene (1.1-1.5 eq.), dropwise via the dropping funnel while maintaining the internal temperature below 5°C.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile byproducts. The resulting crude solid or oil is **4-(Chloromethyl)-2-methoxypyridine hydrochloride**.

Crude chloromethylpyridine hydrochlorides often contain unreacted starting materials and side-products.[6] A solvent wash is an effective initial purification step.[6]

- Slurry Formation: Transfer the crude solid product to a beaker and add a suitable organic solvent or solvent mixture in which the desired product has low solubility, but impurities are more soluble. A mixture of acetone and petroleum ether has proven effective for related compounds.[6] Other potential solvents include toluene or isopropanol.[7]
- Washing: Stir the resulting slurry vigorously for 30 minutes at a controlled temperature (e.g., room temperature or 0°C).
- Isolation: Isolate the purified solid by filtration using a Buchner funnel. Wash the filter cake with a small amount of the cold wash solvent to remove residual impurities.[6]
- Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 40-50°C) to a constant weight. The purity of the final product should be confirmed by HPLC.[7]



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Generalized workflow for the synthesis and purification of 4-(Chloromethyl)-2-methoxypyridine HCl.

# Analytical Characterization

To ensure the identity, purity, and quality of **4-(Chloromethyl)-2-methoxypyridine hydrochloride**, a suite of analytical techniques is employed.

Table 3: Analytical Methods for Characterization

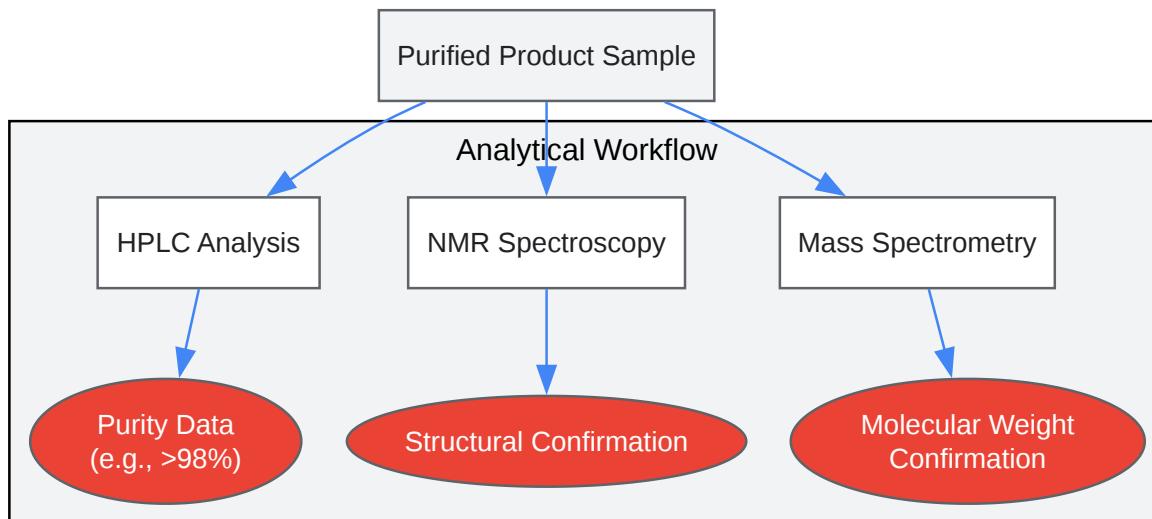
Technique	Purpose
HPLC	<b>The primary method for determining the purity of the compound and quantifying impurities.[6]</b>
TLC	Used for rapid, qualitative monitoring of reaction progress and purification efficiency.[6]
NMR Spectroscopy	Confirms the chemical structure of the compound and helps identify unknown impurities.[6]

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition, further confirming the compound's identity.[6] |

This protocol is based on methods used for analogous pyridine derivatives and should be validated for this specific compound.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size) is often suitable for this class of compounds.[8]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and a polar organic solvent like acetonitrile or methanol.[8]
- Flow Rate: Typically 1.0 mL/min.[8]
- Detection: UV detection at a wavelength where the pyridine chromophore absorbs, such as 210 nm or 254 nm.[8]

- Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total peak area.



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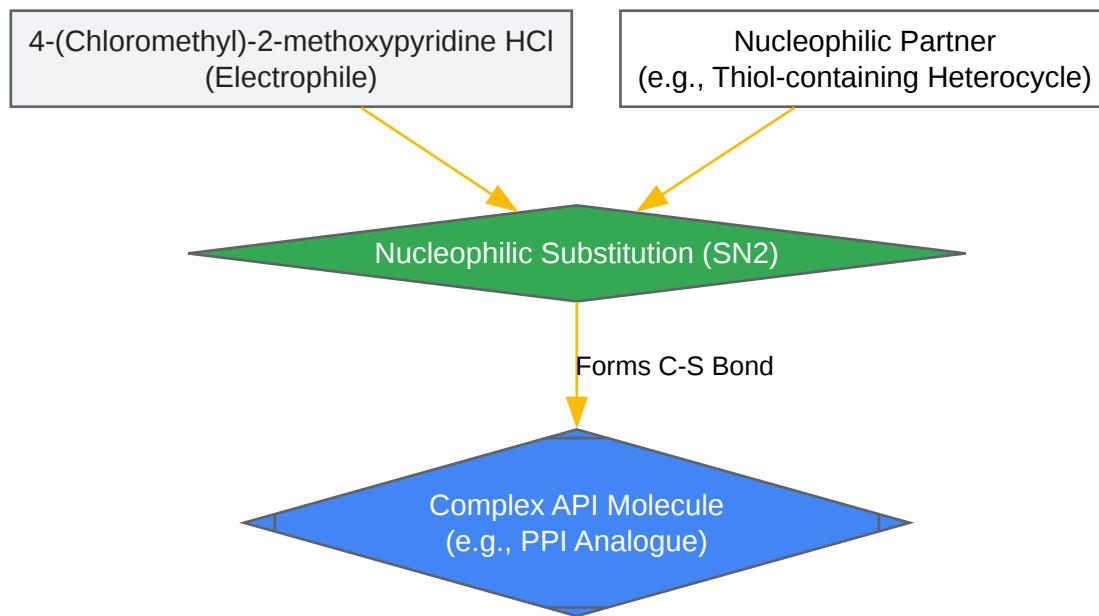
Workflow for the analytical characterization of the final product.

## Role in Drug Development and Chemical Reactivity

**4-(Chloromethyl)-2-methoxypyridine hydrochloride** is a valuable intermediate due to its inherent reactivity. The electron-withdrawing nature of the pyridine ring and the nitrogen atom activates the chloromethyl group, making it a potent electrophile susceptible to nucleophilic substitution.

This reactivity profile is exploited in the synthesis of Active Pharmaceutical Ingredients (APIs). Structurally similar compounds, such as 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, are well-documented key intermediates in the industrial synthesis of proton pump inhibitors (PPIs) like Omeprazole and Pantoprazole, respectively.<sup>[8][9]</sup> In these syntheses, the chloromethylpyridine fragment is coupled with a benzimidazole thiol derivative.

The logical relationship is that the chloromethyl group serves as a reactive handle to link the pyridine moiety to another heterocyclic system, forming the core structure of the final drug molecule.



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Logical relationship of the intermediate in API synthesis.

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